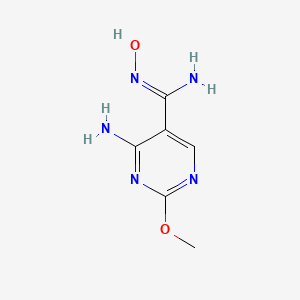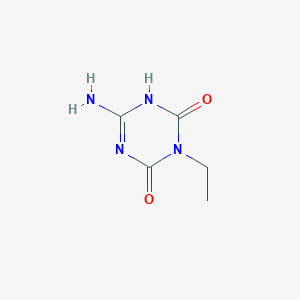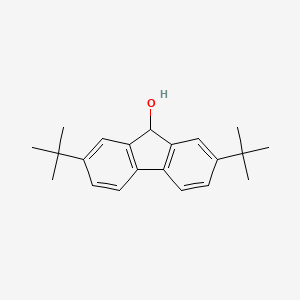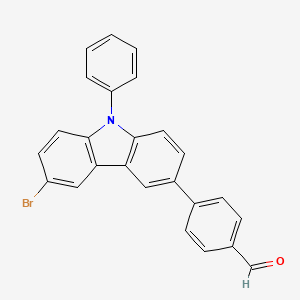
4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide typically involves multiple steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a potential lead compound for drug development.
Industry: It may be used in the synthesis of agrochemicals and other industrially relevant compounds
Wirkmechanismus
The mechanism of action of 4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes involved in DNA synthesis and repair, such as thymidylate synthase.
Pathways Involved: It may interfere with nucleotide metabolism and inhibit the proliferation of cancer cells by disrupting DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-hydroxymethyl-2-methylpyrimidine: Known for its role as a precursor to thiamine pyrophosphate, a derivative of thiamine (vitamin B1).
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Known for its use as an insensitive energetic material.
Uniqueness
4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its potential as a lead compound in drug development and its versatility in various chemical reactions make it a valuable compound for further research and application.
Eigenschaften
Molekularformel |
C6H9N5O2 |
|---|---|
Molekulargewicht |
183.17 g/mol |
IUPAC-Name |
4-amino-N'-hydroxy-2-methoxypyrimidine-5-carboximidamide |
InChI |
InChI=1S/C6H9N5O2/c1-13-6-9-2-3(4(7)10-6)5(8)11-12/h2,12H,1H3,(H2,8,11)(H2,7,9,10) |
InChI-Schlüssel |
ZYFWXXKNCFXQRZ-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=NC=C(C(=N1)N)/C(=N/O)/N |
Kanonische SMILES |
COC1=NC=C(C(=N1)N)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline](/img/structure/B13134778.png)


![Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-](/img/structure/B13134787.png)

![3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one](/img/structure/B13134796.png)
![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)
![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)
![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)
![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)


![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
